molecular formula C7H14N2S4 B13409390 (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester CAS No. 80555-60-8

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester

Cat. No.: B13409390
CAS No.: 80555-60-8
M. Wt: 254.5 g/mol
InChI Key: GOMJEJQEUFBFHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl iodide . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .

Scientific Research Applications

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of fungal cells. The pathways involved include the inhibition of key enzymes like chitin synthase and glucan synthase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

80555-60-8

Molecular Formula

C7H14N2S4

Molecular Weight

254.5 g/mol

IUPAC Name

methyl N-[1-(methylsulfanylcarbothioylamino)propan-2-yl]carbamodithioate

InChI

InChI=1S/C7H14N2S4/c1-5(9-7(11)13-3)4-8-6(10)12-2/h5H,4H2,1-3H3,(H,8,10)(H,9,11)

InChI Key

GOMJEJQEUFBFHF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)SC)NC(=S)SC

Origin of Product

United States

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